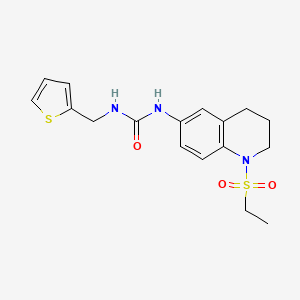
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that integrates a tetrahydroquinoline core with an ethylsulfonyl group and a thiophenylmethyl moiety. This unique structure is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is C22H22N2O3S2, with a molecular weight of approximately 426.6 g/mol. The structure features functional groups that are known to interact with biological targets effectively.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3S2 |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 2034408-41-6 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The ethylsulfonyl group enhances solubility and reactivity, while the tetrahydroquinoline core provides a rigid framework conducive to binding with enzymes and receptors involved in disease pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, related thiourea derivatives have shown significant inhibition of cancer cell proliferation across various cell lines:
- GI50 Values : Indicate the concentration required to inhibit cell growth by 50%.
- Non-small lung cancer: GI50 = 1.7 µM
- Ovarian cancer: GI50 = 25.9 µM
- Prostate cancer: GI50 = 28.7 µM
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Compounds containing thiourea and sulfonamide functionalities have been reported to possess antimicrobial properties. They are effective against various bacterial strains and fungi, making them potential candidates for antibiotic development:
- Antibacterial Efficacy : In vitro studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Values indicate effectiveness against specific pathogens.
Case Studies
A recent study published in Pharmaceutical Research evaluated the biological activity of several thiourea derivatives, including those structurally similar to our compound of interest. The study highlighted:
- Inhibition of PI3K Pathway : Certain derivatives were found to inhibit the PI3K pathway, which is crucial in cancer progression.
- Cytotoxicity Tests : Compounds were tested against U937 cells with varying degrees of cytotoxicity observed.
Propriétés
IUPAC Name |
1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-25(22,23)20-9-3-5-13-11-14(7-8-16(13)20)19-17(21)18-12-15-6-4-10-24-15/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMUKXHEVFTAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













